N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to inhibit the growth of microorganisms by various mechanisms .
Biochemical Pathways
For instance, they have been found to inhibit the synthesis of folic acid in microorganisms, thereby preventing their growth .
Pharmacokinetics
Benzothiazole derivatives have been known to exhibit favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been known to exhibit anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine in chloroform.
Introduction of Pyrazole Moiety: The next step involves the formation of the pyrazole ring.
Attachment of Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with 2-chloroethylmorpholine in the presence of a base.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with 4-chlorobenzoyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Biological Studies: The compound is used in biological assays to study its effects on various bacterial and fungal strains.
Chemical Research: It serves as a model compound in the synthesis of new benzothiazole derivatives with potential pharmacological activities.
Industrial Applications: The compound is explored for its use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 1-(thiazol-2-yl)pyrazoline derivatives
Uniqueness
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple bacterial targets and its potential for modification make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S.ClH/c1-22-14(5-6-20-22)17(25)24(8-7-23-9-11-26-12-10-23)18-21-16-13(19)3-2-4-15(16)27-18;/h2-6H,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOJOHJYAOBDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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